3-Phenylpyrazin-2-ol

Descripción general

Descripción

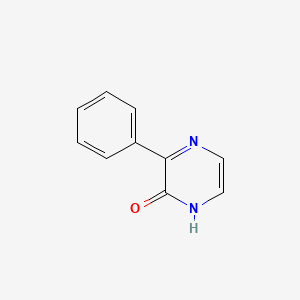

3-Phenylpyrazin-2-ol: is an organic compound with the molecular formula C10H8N2O 3-Phenyl-1H-pyrazin-2-one . This compound is characterized by a pyrazine ring substituted with a phenyl group and a hydroxyl group at the second position. It is used as a pharmaceutical secondary standard and certified reference material in various analytical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrazin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with 2,3-diketones, which undergoes cyclization to form the pyrazine ring. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Phenylpyrazin-2-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding pyrazine derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazine derivatives.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or acid catalyst to facilitate the substitution process.

Major Products Formed:

Oxidation: Oxidized pyrazine derivatives.

Reduction: Reduced pyrazine derivatives.

Substitution: Substituted pyrazine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-Phenylpyrazin-2-ol. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves the disruption of bacterial cell wall synthesis, which is critical for bacterial survival.

Analgesic Properties

Research indicates that this compound derivatives exhibit significant analgesic effects. In vivo studies demonstrated that certain derivatives could reduce pain responses in animal models of inflammatory pain. The compound's interaction with pain pathways suggests potential as a novel analgesic drug.

Anticancer Potential

Preliminary research has also suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the modulation of key signaling pathways involved in cell growth and survival.

| Application | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Analgesic | Interaction with pain pathways | |

| Anticancer | Induction of apoptosis in cancer cells |

Supramolecular Chemistry

This compound has been utilized in supramolecular assemblies, particularly in the development of functional materials. Its ability to form complexes with metal ions, such as gold, has led to innovations in electronic devices and sensors.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Research has focused on its role in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to improved charge transport and stability.

| Material Application | Description | References |

|---|---|---|

| Supramolecular Chemistry | Formation of complexes for electronic applications | |

| Organic Electronics | Used in OLEDs and OPVs for enhanced performance |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.

Case Study 2: Analgesic Effects in Animal Models

In an experimental model of inflammatory pain induced by Complete Freund’s Adjuvant (CFA), administration of this compound led to a significant reduction in pain behavior compared to control groups. This study highlights the compound's potential as a therapeutic agent for managing chronic pain conditions.

Mecanismo De Acción

The mechanism of action of 3-Phenylpyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of bacterial enzymes, disrupting essential metabolic processes in bacteria. Additionally, its antioxidant properties enable it to scavenge free radicals and reduce oxidative stress in biological systems. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

2-Hydroxypyrazine: Similar structure with a hydroxyl group at the second position but lacks the phenyl group.

3-Phenyl-1H-pyrazin-2-one: Another name for 3-Phenylpyrazin-2-ol, highlighting its structural similarity.

Ampicillin Impurity H: A related compound used as a reference standard in pharmaceutical analysis.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Phenylpyrazin-2-ol is an organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol. The compound features a pyrazine ring substituted with a phenyl group and a hydroxyl group at the 2-position, contributing to its aromatic properties and reactivity in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial properties, particularly against strains resistant to common antibiotics. Its effectiveness has been tested against various bacterial species, suggesting potential as a therapeutic agent.

- Antioxidant Activity : The compound also demonstrates antioxidant properties, which allow it to scavenge free radicals and mitigate oxidative stress in biological systems. This activity is significant for developing drugs aimed at oxidative stress-related diseases.

- Enzyme Inhibition : this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological contexts .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Bacterial Enzyme Inhibition : The compound disrupts essential metabolic processes in bacteria by inhibiting key enzymes.

- Antioxidant Mechanism : It reduces oxidative stress by scavenging free radicals, thereby protecting cells from damage.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : A notable method involves the condensation of phenylglyoxal with α-aminoamides under basic conditions, yielding the desired hydroxypyrazine structure .

- Reductive Transformations : Research has also identified this compound as a product of the reductive transformation of Ampicillin, illustrating its formation during catalytic processes.

Case Studies

Several studies have explored the biological activity and applications of this compound:

Study on Antimicrobial Activity

A study conducted by researchers examined the antibacterial efficacy of this compound against multiple resistant bacterial strains. The findings indicated significant inhibition zones compared to control groups, suggesting its potential as a new antibiotic agent.

Antioxidant Properties Assessment

In another investigation, the antioxidant capacity of this compound was assessed using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. Results showed that the compound effectively reduced DPPH radicals, demonstrating its potential utility in formulations aimed at combating oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Hydroxypyrazine | Hydroxyl group at second position | Limited antimicrobial properties |

| 3-Phenyl-1H-pyrazin-2-one | Similar structure without hydroxyl group | Moderate biological activity |

| Ampicillin Impurity H | Related compound used in pharmaceutical analysis | Antimicrobial properties |

Propiedades

IUPAC Name |

3-phenyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPKOIOSVWYKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951466 | |

| Record name | 3-Phenylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-18-0, 73200-73-4 | |

| Record name | 2-Hydroxy-3-phenylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpyrazin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073200734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-2(1H)-pyrazinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E131SU560G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: How is 3-Phenylpyrazin-2-ol formed during the reductive transformation of Ampicillin?

A1: The research paper focuses on the catalytic activity of Au@CeO2–rGO nanohybrids in the degradation of pollutants like antibiotics. While the paper identifies this compound as a product of Ampicillin transformation [], it doesn't delve into the specific reaction mechanism involved. Further research is needed to elucidate the exact steps and intermediates involved in this transformation process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.